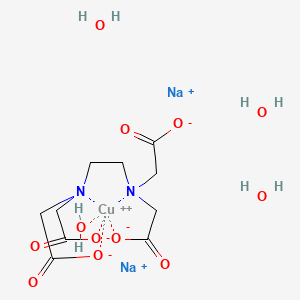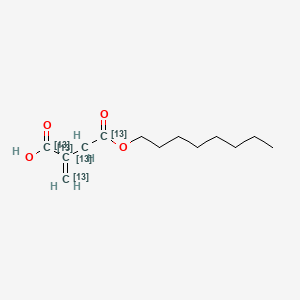
PROTAC IRAK4 degrader-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC IRAK4 degrader-8 is a proteolysis targeting chimera (PROTAC) designed to target and degrade interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has shown significant potential in treating autoimmune diseases and inflammatory conditions by selectively degrading IRAK4, a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK4 degrader-8 involves the conjugation of a ligand that binds to IRAK4 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and deionized water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the individual components (IRAK4 ligand, E3 ligase ligand, and linker) followed by their conjugation under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
PROTAC IRAK4 degrader-8 primarily undergoes substitution reactions during its synthesis. The compound is designed to facilitate the ubiquitination and subsequent proteasomal degradation of IRAK4.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include DMSO, PEG300, and Tween 80. The reactions are typically carried out under mild conditions to preserve the integrity of the ligands and linker .
Major Products Formed
The major product formed from the reactions involving this compound is the ubiquitinated IRAK4, which is subsequently degraded by the proteasome. This degradation effectively reduces the levels of IRAK4 in the cell, thereby attenuating the inflammatory response .
Scientific Research Applications
PROTAC IRAK4 degrader-8 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the degradation of specific proteins and the effects of protein knockdown on cellular processes.
Mechanism of Action
PROTAC IRAK4 degrader-8 exerts its effects by recruiting an E3 ubiquitin ligase to IRAK4, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This degradation disrupts the TLR and IL-1R signaling pathways, reducing the production of pro-inflammatory cytokines and chemokines . The molecular targets involved include IRAK4, E3 ubiquitin ligase, and the proteasome.
Comparison with Similar Compounds
Similar Compounds
IRAK4-IN-24: A potent IRAK4 inhibitor used in research on inflammatory and autoimmune disorders.
IRAK4-IN-27: Demonstrates high potency and selectivity in inhibiting IRAK4, used in diffuse large B-cell lymphoma research.
Uniqueness
PROTAC IRAK4 degrader-8 is unique due to its high selectivity and potency in degrading IRAK4, leading to superior anti-inflammatory effects compared to small molecule inhibitors. Its ability to induce the degradation of IRAK4 rather than merely inhibiting its activity provides a more effective approach to attenuating inflammatory responses .
Properties
Molecular Formula |
C43H50ClF2N11O5 |
|---|---|
Molecular Weight |
874.4 g/mol |
IUPAC Name |
N-[1-[4-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]methyl]cyclohexyl]-3-(difluoromethyl)pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C43H50ClF2N11O5/c44-32-6-3-27(19-34(32)54-13-8-36(58)50-42(54)61)41(60)53-17-11-43(12-18-53)9-15-52(16-10-43)22-26-1-4-28(5-2-26)57-24-33(37(51-57)38(45)46)48-40(59)31-21-47-56-14-7-35(49-39(31)56)55-23-30-20-29(55)25-62-30/h3,6-7,14,19,21,24,26,28-30,38H,1-2,4-5,8-13,15-18,20,22-23,25H2,(H,48,59)(H,50,58,61)/t26?,28?,29-,30-/m1/s1 |
InChI Key |
RGQCBKDSLKTVFN-URTKFSOYSA-N |
Isomeric SMILES |
C1CC(CCC1CN2CCC3(CC2)CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)N5CCC(=O)NC5=O)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1 |
Canonical SMILES |
C1CC(CCC1CN2CCC3(CC2)CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)N5CCC(=O)NC5=O)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


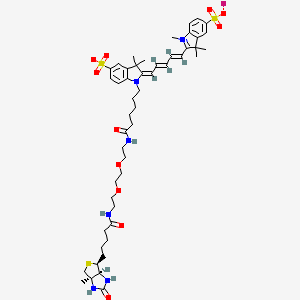
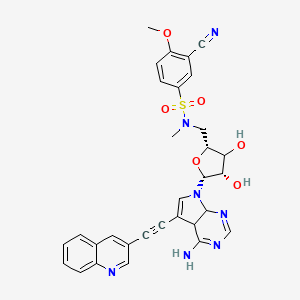
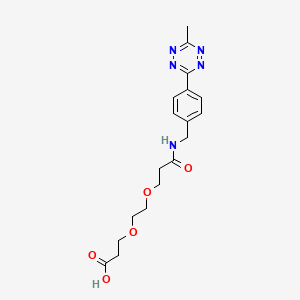
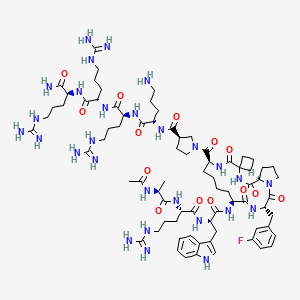
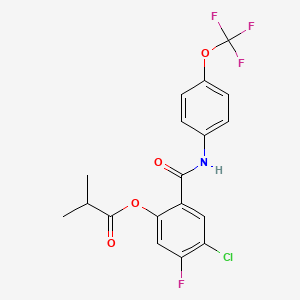
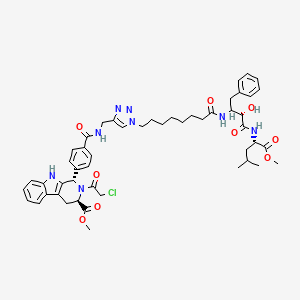
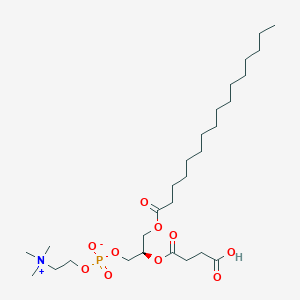
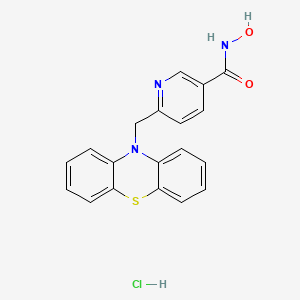
![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12380310.png)
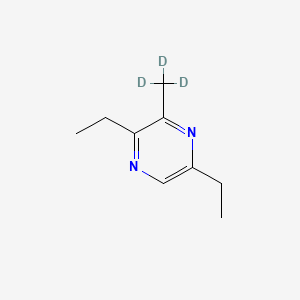
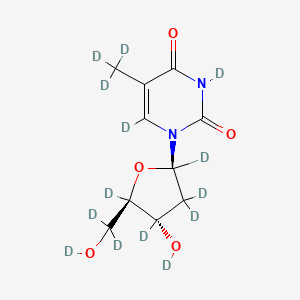
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
